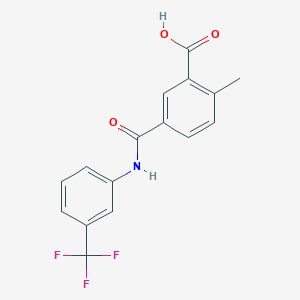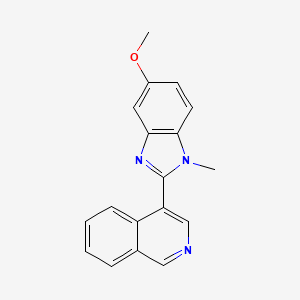![molecular formula C14H15NO4 B13869908 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a cyclopentene ring, an acetyl group, an amino group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of 2-Cyclopent-2-en-1-ylacetic acid: This can be achieved through the reaction of cyclopentadiene with acetic acid under acidic conditions.
Acetylation: The 2-Cyclopent-2-en-1-ylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation: The acetylated product is reacted with 4-amino-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or amides.
Scientific Research Applications
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid
- 4-{[(cyclopent-2-en-1-ylacetyl)amino]methyl}benzoic acid
- 4-[(cyclopent-2-en-1-ylacetyl)amino]benzoic acid
Uniqueness
4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a cyclopentene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-[(2-cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H15NO4/c16-12-8-10(5-6-11(12)14(18)19)15-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9,16H,2,4,7H2,(H,15,17)(H,18,19) |
InChI Key |
IFNXHIKJLAOXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)





![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
